(R)-mevalonate

Stereospecificity Enzyme Kinetics Mevalonate Kinase

As the sole biologically active enantiomer in the mevalonate pathway, (R)-mevalonate (CAS 1192-42-3) is irreplaceable for accurate biochemical assays. Only the (R)-enantiomer ensures reproducible enzyme kinetics and cellular uptake, critical for statin-rescue studies and inhibitor screening. Sourcing pure (R)-mevalonate eliminates confounding variables from inactive (S)-enantiomers, guaranteeing data integrity and experimental validity.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 1192-42-3
Cat. No. B075417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-mevalonate
CAS1192-42-3
SynonymsAcid, Mevalonic
Mevalonate
Mevalonic Acid
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1(CCOC1=O)O
InChIInChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3
InChIKeyXVQNGICOIZBDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, but also soluble in organic solvents, especially polar organic solvents.
In water, 6.0X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Mevalonate (CAS 1192-42-3): The Sole Bioactive Enantiomer for Isoprenoid Biosynthesis


(R)-mevalonate (CAS 1192-42-3) is the (R)-enantiomer of mevalonate, a key hydroxy fatty acid conjugate base. It is the sole biologically active enantiomer that serves as a crucial intermediate in the mevalonate pathway, which is responsible for the biosynthesis of sterols, isoprenoids, and other essential biomolecules [1]. In biological environments, it exists in equilibrium with its lactone form, mevalonolactone [2]. Its importance is underscored by its role as a target for cholesterol-lowering statins, which inhibit HMG-CoA reductase to stop mevalonate production [1].

Why (R)-Mevalonate Cannot Be Replaced by Racemates or Lactone Analogs in Research


Substituting (R)-mevalonate with racemic (RS)-mevalonate or the lactone analog mevalonolactone introduces significant quantitative and functional disparities that invalidate experimental reproducibility and biochemical accuracy. Enzyme kinetics differ drastically: the enantioselectivity of mevalonate kinase and other pathway enzymes dictates that only the (R)-enantiomer is processed [1]. Furthermore, cellular uptake and metabolic flux vary by orders of magnitude between the acid and lactone forms, leading to non-equivalent experimental outcomes [2]. Finally, in critical applications like statin-rescue assays, only (R)-mevalonate fully restores the pathway, confirming that downstream analogs cannot substitute for the native precursor .

(R)-Mevalonate: Quantitative Differentiation vs. (S)-Mevalonate, Mevalonolactone, and Racemic Mixtures


Exclusive Enzymatic Processing: (R)-Mevalonate vs. (S)-Mevalonate

The crystal structure of Leishmania major mevalonate kinase (LmMK) bound to (R)-mevalonate reveals a stereospecific binding pocket. His25, Val202, and Thr283 form a hydrophobic site that specifically accommodates the C3 methyl group of (R)-mevalonate, while the main chain amide interacts with its C3 hydroxyl group [1]. This structural discrimination ensures that (S)-mevalonate is not phosphorylated, establishing that only the (R)-enantiomer can enter the mevalonate pathway [1].

Stereospecificity Enzyme Kinetics Mevalonate Kinase Isoprenoid Biosynthesis

Cellular Uptake and Metabolic Flux: Mevalonolactone vs. (R)-Mevalonate

A comparative study in isolated rat hepatocytes demonstrates that while both compounds are substrates for sterol biosynthesis, the lactone form is processed far more rapidly due to superior cellular uptake. The entry of unchanged mevalonolactone into cells was approximately 2-fold faster than that of the anionic mevalonate [1]. This leads to a substantially greater metabolic flux, with the subsequent rate of decarboxylation for mevalonolactone being approximately 43-fold higher than for mevalonate [1].

Cellular Uptake Metabolic Flux Sterol Biosynthesis Mevalonolactone

Pathway-Specific Rescue: (R)-Mevalonate vs. Downstream Intermediates

In functional assays assessing the rescue of statin-induced cytotoxicity, (R)-mevalonate demonstrates a unique ability as the entry point to the pathway. In contrast to downstream intermediates like squalene (which only feeds into sterol synthesis), (R)-mevalonate fully rescues cell viability, confirming that the primary mechanism of statin-induced death is disruption of protein isoprenylation, not cholesterol synthesis . This establishes (R)-mevalonate as the definitive rescue agent for validating pathway-specific effects.

Statin Rescue Metabolic Pathway Cell Viability Isoprenylation

Synthesis Efficiency: Kinetic Resolution of Racemate to Yield Pure (R)-Enantiomer

A biocatalytic platform using recombinant mevalonate kinase from *Thermococcus kodakarensis* enables a highly enantioselective, one-step phosphorylation of racemic mevalolactone. This kinetic resolution directly produces enantiomerically pure (R)-mevalonate-5-phosphate, while leaving the unreacted (S)-enantiomer behind [1]. The process simplifies multi-step synthetic routes by eliminating the need for protecting groups and complex separation techniques [1].

Biocatalysis Kinetic Resolution Enantioselective Synthesis Process Development

Substrate Specificity in Enzyme Assays: (R)-Mevalonate vs. Racemic (RS)-Mevalonate

Kinetic studies using recombinant mevalonate kinase from *Bacopa monniera* (BmMK) show that the enzyme processes the racemic (RS)-mevalonate mixture with an apparent Km of 331.9 μM [1]. Since only the (R)-enantiomer is active, this Km value effectively represents the enzyme's affinity for the pure substrate, but with a halved effective concentration. This means that using a racemic mixture requires twice the molar concentration to achieve the same reaction velocity as the pure (R)-enantiomer, directly impacting assay sensitivity and cost.

Enzyme Kinetics Km Vmax Substrate Specificity

Optimal Application Scenarios for (R)-Mevalonate Procurement


Absolute Stereochemical Control in Enzymology Studies

For detailed kinetic characterization of enzymes in the mevalonate pathway (e.g., mevalonate kinase, phosphomevalonate kinase), only the pure (R)-enantiomer should be used. The racemic mixture introduces the inactive (S)-enantiomer, which can confound kinetic parameters like Km and Vmax, as shown for BmMK . Structural studies further confirm that (S)-mevalonate cannot bind to the active site, making the pure (R)-form essential for accurate crystallographic and mechanistic analyses [2].

Definitive Statin-Rescue and Metabolic Pathway Validation

In cell-based assays designed to validate the on-target effects of statins or other HMG-CoA reductase inhibitors, (R)-mevalonate is the gold-standard rescue agent. It fully restores the isoprenoid pathway, unlike downstream intermediates such as squalene, which fail to rescue cell viability . This specificity is critical for confirming that observed phenotypic changes are due to the depletion of upstream isoprenoids required for protein prenylation, rather than cholesterol depletion alone.

High-Throughput Screening for Mevalonate Kinase Inhibitors

The development of novel inhibitors targeting mevalonate kinase (e.g., for anti-parasitic or anti-cancer therapies) requires a pure substrate to accurately measure inhibitory constants (Ki) and mechanism of action. Using the pure (R)-mevalonate ensures that the observed inhibition is due to competition with the native, active substrate, rather than interactions with the inert (S)-enantiomer present in racemic mixtures, which could lead to false negatives or inaccurate potency assessments.

Synthesis of Isotopically Labeled or Modified Isoprenoid Probes

For the chemoenzymatic synthesis of labeled or modified isoprenoid precursors (e.g., for metabolic tracing or click chemistry applications), pure (R)-mevalonate is the essential starting block. The highly enantioselective biocatalytic route using mevalonate kinase ensures that only the desired (R)-configuration is incorporated into the final product , avoiding the wasteful and analytically complex purification of enantiomeric mixtures.

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